N-[2-(cyclohex-1-en-1-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a synthetic small molecule featuring a spirocyclic framework that merges a cyclopentane ring with a dihydroisoquinoline moiety. The compound’s core structure includes a ketone group at the 1'-position and a carboxamide substituent at the 4'-position. Key structural distinctions include:
- Methoxyethyl substituent: A 2-methoxyethyl group at the 2'-position, which may enhance solubility and hydrogen-bonding capacity compared to simpler alkyl chains.
This compound’s design likely aims to optimize pharmacokinetic properties (e.g., bioavailability, metabolic stability) while retaining target engagement, as seen in structurally related spirocyclic derivatives .
Properties
Molecular Formula |
C25H34N2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H34N2O3/c1-30-18-17-27-24(29)21-12-6-5-11-20(21)22(25(27)14-7-8-15-25)23(28)26-16-13-19-9-3-2-4-10-19/h5-6,9,11-12,22H,2-4,7-8,10,13-18H2,1H3,(H,26,28) |
InChI Key |
YXYRMPSWICOYGU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 388.5 g/mol. Its structure features a spirocyclic framework that is characteristic of many bioactive compounds, which may contribute to its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N4O4 |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1021216-00-1 |
Research indicates that compounds with similar structures often interact with various biological pathways. For instance, they may modulate the activity of enzymes or receptors involved in metabolic processes. The specific mechanism of this compound has not been fully elucidated but is hypothesized to involve interactions with the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and glucose metabolism .
Antidiabetic Potential
Preliminary studies suggest that compounds structurally related to this compound may enhance glucose uptake in skeletal muscle cells. This effect is particularly relevant for developing treatments for type 2 diabetes and insulin resistance. In vivo studies have demonstrated that similar compounds can significantly improve glucose tolerance and insulin sensitivity in diabetic models .
Neuroprotective Effects
There is emerging evidence that compounds with spirocyclic structures exhibit neuroprotective properties. These compounds may help mitigate neuronal damage associated with neurodegenerative diseases by reducing oxidative stress and inflammation. However, specific data on the neuroprotective effects of this particular compound are still limited and warrant further investigation.
Case Studies
Several studies have explored the biological activities of structurally similar compounds:
- AMPK Activation : A study on AMPK activators revealed that certain derivatives could enhance glucose uptake in skeletal muscles by activating AMPK pathways effectively. This suggests that N-[2-(cyclohex-1-en-1-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo could potentially exhibit similar effects .
- Neuroprotection : Research into the neuroprotective effects of spirocyclic compounds indicated potential benefits in preventing neuronal apoptosis in models of Alzheimer's disease. These findings suggest a promising avenue for exploring the neuroprotective capabilities of this compound .
- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. The mechanisms often involve apoptosis induction and cell cycle arrest, which could be relevant for further studies on this compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 388.5 g/mol. Its structural complexity arises from the spirocyclic framework, which is significant in developing novel pharmacophores for drug discovery.
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-[2-(cyclohex-1-en-1-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide exhibit anticancer properties. For instance, Mannich bases derived from similar structures have shown cytotoxic activity against various cancer cell lines, such as HepG2 (hepatocellular carcinoma), SK-LU-1 (lung carcinoma), and MCF-7 (breast cancer) cells . The mechanism often involves the inhibition of key cellular pathways that promote tumor growth.
2. Neurological Applications
The compound's structure suggests potential neuroprotective effects. Compounds with similar scaffolds have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
3. Antimicrobial Properties
Preliminary studies have indicated that derivatives of this compound may possess antimicrobial activities, making them candidates for developing new antibiotics. The presence of specific functional groups enhances their interaction with microbial membranes, leading to cell lysis and death .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | The compound showed significant cytotoxicity against MCF-7 cells with an IC50 < 5 µg/mL. |
| Study 2 | Neuroprotective effects | Demonstrated modulation of acetylcholine receptors, suggesting potential in Alzheimer's treatment. |
| Study 3 | Antimicrobial testing | Exhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties (Predicted)
| Property | Target Compound | 2′-Cyclohexyl Analogue | 2'-Phenyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~480 | ~388 | ~394 |
| LogP (Predicted) | ~3.8 | ~3.2 | ~3.5 |
| Hydrogen Bond Acceptors | 5 | 4 | 4 |
| Hydrogen Bond Donors | 1 | 2 | 2 |
Insights :
- The target compound’s higher LogP reflects the contributions of the cyclohexenyl ethyl and methoxyethyl groups, suggesting enhanced lipid membrane partitioning.
- Reduced hydrogen-bond donors (vs. ) may improve metabolic stability by minimizing oxidative metabolism .
In Silico Target Predictions
- Kinases (e.g., MAPK, CDK families): Carboxamide groups often interact with ATP-binding pockets.
- GPCRs (e.g., serotonin receptors): The spiro core’s rigidity may complement helical transmembrane domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
